4-Fluoro-3-methylphenethyl alcohol
Overview
Description
4-Fluoro-3-methylphenethyl alcohol is an organic compound with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol . This compound is part of the phenethylamine family and is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the benzene ring, along with an alcohol functional group attached to the ethyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenethyl alcohol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 4-fluoro-3-methylacetophenone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where 4-fluoro-3-methylbenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenethyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under appropriate conditions.
Major Products Formed
Oxidation: 4-Fluoro-3-methylacetophenone, 4-fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylphenethyl alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylphenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or alter cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-3-methylphenethyl alcohol can be compared with other similar compounds, such as:
4-Fluorophenethyl alcohol: Similar structure but lacks the methyl group at the 3-position.
3-Methylphenethyl alcohol: Similar structure but lacks the fluorine atom at the 4-position.
Phenethyl alcohol: Lacks both the fluorine atom and the methyl group.
The presence of the fluorine atom and the methyl group in this compound contributes to its unique chemical and physical properties, making it distinct from these similar compounds .
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGNXUQTILKTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374607 | |
Record name | 4-Fluoro-3-methylphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840522-24-9 | |
Record name | 4-Fluoro-3-methylphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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